molecular formula C23H27Cl2N3O2 B13430050 7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone

7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B13430050
M. Wt: 448.4 g/mol
InChI Key: DUQFDNPIXJYKCB-UHFFFAOYSA-N
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Description

7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone is a complex organic compound known for its significant pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone involves multiple steps, starting with the preparation of the core quinolinone structure. The process typically includes:

    Formation of the Quinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Introduction of the Dichlorophenyl Group: This step involves the use of chlorinated aromatic compounds in the presence of catalysts to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially in modifying the piperazine and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with dopamine receptors in the brain. It acts as a dopamine autoreceptor agonist and a postsynaptic D2 receptor antagonist . This dual action helps in modulating dopamine levels, which is crucial in the treatment of psychiatric disorders.

Properties

Molecular Formula

C23H27Cl2N3O2

Molecular Weight

448.4 g/mol

IUPAC Name

7-[4-[4-(3,4-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C23H27Cl2N3O2/c24-20-7-5-18(15-21(20)25)28-12-10-27(11-13-28)9-1-2-14-30-19-6-3-17-4-8-23(29)26-22(17)16-19/h3,5-7,15-16H,1-2,4,8-14H2,(H,26,29)

InChI Key

DUQFDNPIXJYKCB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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